molecular formula C9H17NO3 B13643360 Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate

Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate

Cat. No.: B13643360
M. Wt: 187.24 g/mol
InChI Key: CIBDGFQBPIQUKY-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate is a cyclobutane-containing hydroxyacetate derivative characterized by a unique combination of functional groups: a cyclobutyl ring substituted with an aminomethyl group, a hydroxyl group, and an ethyl ester moiety. This compound’s structural complexity confers distinct physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry research. Its cyclobutane core introduces steric constraints and conformational rigidity, which can influence binding affinity and metabolic stability compared to smaller cyclic analogs like cyclopropane derivatives .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-[1-(aminomethyl)cyclobutyl]-2-hydroxyacetate

InChI

InChI=1S/C9H17NO3/c1-2-13-8(12)7(11)9(6-10)4-3-5-9/h7,11H,2-6,10H2,1H3

InChI Key

CIBDGFQBPIQUKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1(CCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the hydroxy group with ethyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Properties

Property Ethyl 2-(1-(aminomethyl)cyclobutyl)-2-hydroxyacetate Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate Methyl 2-(1-(aminomethyl)cyclopropyl)acetate hydrochloride Methyl 2-hydroxyacetate
Molecular Formula C₁₀H₁₉NO₃ C₈H₁₃NO₃ C₇H₁₄ClNO₂ C₃H₆O₃
Molecular Weight (g/mol) 201.27 171.19 187.65 90.08
Key Functional Groups Ethyl ester, cyclobutyl, aminomethyl, hydroxyl Methyl ester, cyclopropyl, aminomethyl, hydroxyl Methyl ester, cyclopropyl, aminomethyl (HCl salt) Methyl ester, hydroxyl
Solubility Moderate in organic solvents; low aqueous solubility Moderate in organic solvents High aqueous solubility (due to HCl salt) High in polar solvents
Stability Hydrolytically stable (ethyl ester) Prone to ester hydrolysis under basic conditions Enhanced stability due to salt form Rapid hydrolysis
Applications Drug intermediate; chiral building block Preclinical drug candidate Pharmaceutical synthesis (salt form improves bioavailability) Solvent/industrial use

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